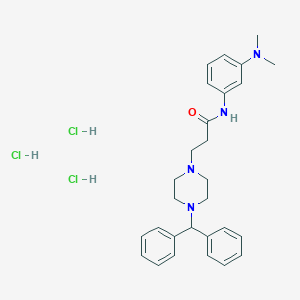
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.
作用机制
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) acts as a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that is involved in the regulation of a wide range of physiological processes, including the cardiovascular system, the immune system, and the nervous system. By blocking adenosine A1 receptors, DPCPX inhibits the actions of adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, as well as to inhibit the effects of adenosine on coronary blood flow. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, as well as to enhance the production of anti-inflammatory cytokines. In the nervous system, DPCPX has been shown to enhance the release of dopamine, leading to increased locomotor activity.
实验室实验的优点和局限性
The advantages of using 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) in lab experiments include its selectivity for adenosine A1 receptors, as well as its well-characterized mechanism of action. However, the compound has certain limitations, including its potential toxicity and the need for careful dosing in experiments.
未来方向
There are several potential future directions for research on 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1). One potential direction is the study of the compound's effects on the immune system, particularly in the context of inflammatory diseases. Another potential direction is the study of the compound's effects on the nervous system, particularly in the context of neurodegenerative diseases. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases warrants further investigation.
合成方法
The synthesis of 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) involves the reaction of 1-(3-dimethylaminophenyl)-4-(diphenylmethyl)piperazine with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The hydrate form of the compound is obtained by crystallization from water.
科学研究应用
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been extensively studied for its potential applications in various fields of scientific research. The compound has been used in the study of adenosine receptors, as it is a selective antagonist of adenosine A1 receptors. It has also been used in the study of the effects of adenosine on the cardiovascular system, as well as in the study of the role of adenosine in the regulation of sleep and wakefulness.
属性
CAS 编号 |
107314-65-8 |
|---|---|
产品名称 |
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) |
分子式 |
C28H37Cl3N4O |
分子量 |
552 g/mol |
IUPAC 名称 |
3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride |
InChI |
InChI=1S/C28H34N4O.3ClH/c1-30(2)26-15-9-14-25(22-26)29-27(33)16-17-31-18-20-32(21-19-31)28(23-10-5-3-6-11-23)24-12-7-4-8-13-24;;;/h3-15,22,28H,16-21H2,1-2H3,(H,29,33);3*1H |
InChI 键 |
KCTWQKRPKKNLBF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
规范 SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
其他 CAS 编号 |
107314-65-8 |
同义词 |
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl )-, hydrochloride, hydrate (2:6:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



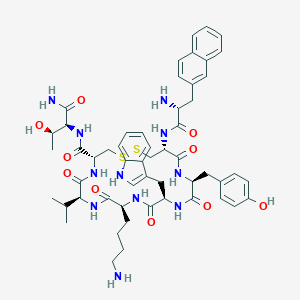


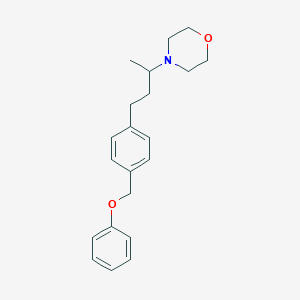

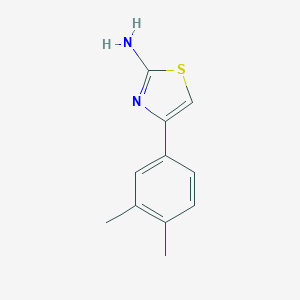
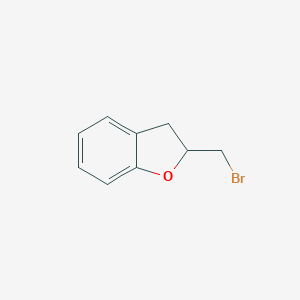

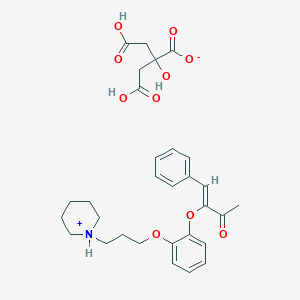
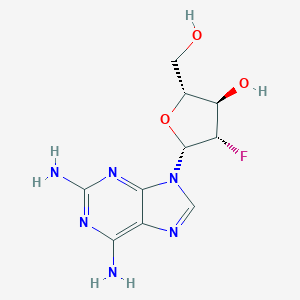

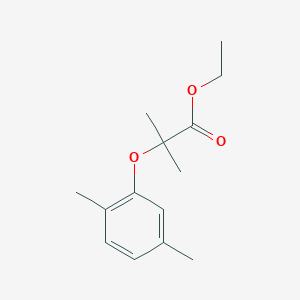
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
